molecular formula C20H21N3O5S B2976407 4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide CAS No. 683792-10-1

4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide

Cat. No. B2976407
CAS RN: 683792-10-1
M. Wt: 415.46
InChI Key: IHXMXYVHHBEJKN-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide, also known as BMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Sulfonamide compounds have been studied for their inhibitory effects on carbonic anhydrases, enzymes critical for various physiological processes. Research has found that aromatic sulfonamides show selective inhibition towards different isoforms of carbonic anhydrase, demonstrating potential for therapeutic applications in conditions where modulation of enzyme activity is beneficial (Supuran, Maresca, Gregáň, & Milan Remko, 2013). Another study highlighted benzamide-4-sulfonamides as effective inhibitors of human carbonic anhydrases, particularly noting their low nanomolar or subnanomolar inhibitory concentrations, which suggests a high potency of these compounds (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Antimicrobial and Flame Retardant Additives

Sulfonamide ligands and their metal complexes have been explored for antimicrobial and flame retardant applications. A study on the synthesis of a sulphonamide ligand and its copper metal complex revealed their effectiveness as additives in polyurethane varnish, providing significant antimicrobial properties and improved flame retardancy (El‐Wahab, El-Fattah, El-alfy, Owda, Lin, & Hamdy, 2020).

Anticancer Agents

Indapamide derivatives have been synthesized and evaluated as pro-apoptotic agents for cancer therapy. One study reported on derivatives showing high proapoptotic activity, particularly against melanoma cell lines, and demonstrated inhibition of carbonic anhydrase isoforms, suggesting a dual mechanism of action (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Analgesic and Anti-inflammatory Activities

Sulfamethoxazole derivatives were designed and synthesized, then evaluated for their analgesic and anti-inflammatory activities. This research demonstrates the potential of sulfonamide derivatives in developing new pain management therapies (Sahoo, Kshiroda, Sarangi, Rout, & Paidesetty, 2020).

Neuroleptic Agents

Substituted benzamides have been explored for their neuroleptic properties, particularly focusing on their ability to serve as D2/5-HT2 antagonists and 5-HT1a agonists. This suggests potential applications in the development of atypical antipsychotic agents (Norman, Rigdon, Hall, & Navas, 1996).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-3-4-12-23(2)29(27,28)14-10-8-13(9-11-14)18(24)21-16-7-5-6-15-17(16)20(26)22-19(15)25/h5-11H,3-4,12H2,1-2H3,(H,21,24)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXMXYVHHBEJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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